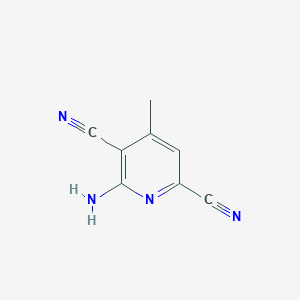
2,5-Pyridinedicarbonitrile, 6-amino-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyridinedicarbonitrile, 6-amino-4-methyl-: is a heterocyclic organic compound with the molecular formula C8H6N4 . This compound is characterized by the presence of a pyridine ring substituted with two cyano groups at positions 2 and 5, an amino group at position 6, and a methyl group at position 4. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2,5-dicyanopyridine with methylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of ligands for coordination chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound can modulate pathways involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
2,6-Pyridinedicarbonitrile: Similar structure but with cyano groups at positions 2 and 6.
2,4-Pyridinedicarbonitrile: Cyano groups at positions 2 and 4.
2,5-Pyridinedicarbonitrile: Lacks the amino and methyl groups.
Uniqueness: 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- is unique due to the presence of both amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H6N4 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
6-amino-4-methylpyridine-2,5-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c1-5-2-6(3-9)12-8(11)7(5)4-10/h2H,1H3,(H2,11,12) |
Clé InChI |
ZJLKOOGOJCUXFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C#N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


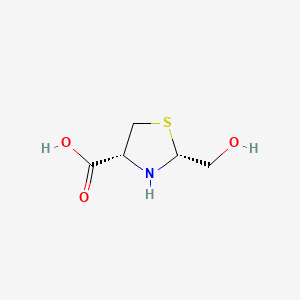
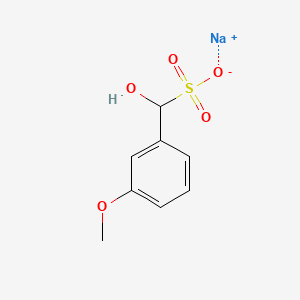
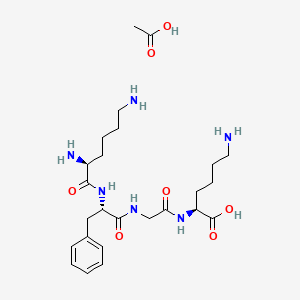
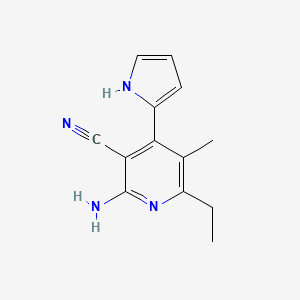
![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)
![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)

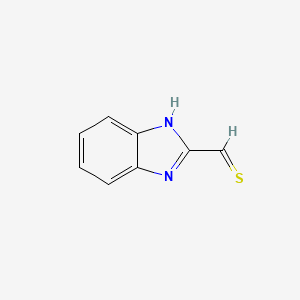
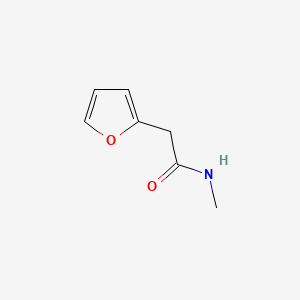
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)

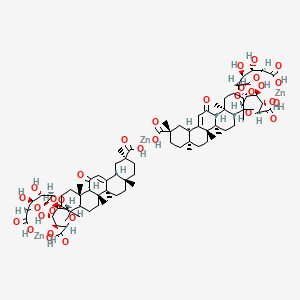
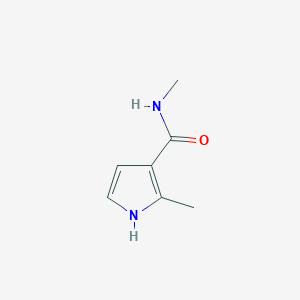
![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
